molecular formula C8H9F3O2 B6285991 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid CAS No. 384-21-4

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B6285991
CAS No.: 384-21-4
M. Wt: 194.15 g/mol
InChI Key: UIDABFKCGLTQFA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the oxidation of 6-(Trifluoromethyl)cyclohex-3-ene-1-methanol using oxidizing agents such as potassium permanganate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the carboxylic acid, forming various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Properties

IUPAC Name

6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDABFKCGLTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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